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Introduction

The polymyxins are a class of polypeptide antibiotics that have played a crucial, albeit cyclical,
role in the fight against Gram-negative bacterial infections. First discovered in the "golden age"
of antibiotics, their potent bactericidal activity was initially overshadowed by significant
nephrotoxicity and neurotoxicity, leading to a decline in their use with the advent of seemingly
safer alternatives. However, the relentless rise of multidrug-resistant (MDR) Gram-negative
pathogens has thrust the polymyxins back into the clinical spotlight, where they now serve as
a last-resort therapy for life-threatening infections. This technical guide provides an in-depth
exploration of the discovery of polymyxins, their historical timeline, the key experimental
methodologies that defined their early understanding, and the evolution of our knowledge
regarding their mechanism of action and clinical utility.

Discovery and Initial Isolation: A Tale of Three
Laboratories

The year 1947 marked the independent discovery of polymyxins by three separate research
groups. Working in the United States, Benedict and Langlykke, as well as Stansly, Shepherd,
and White, identified a potent antimicrobial agent produced by Bacillus polymyxa (later
reclassified as Paenibacillus polymyxa).[1][2] Simultaneously, in the United Kingdom,
Ainsworth, Brown, and Brownlee isolated a similar substance from Bacillus aerosporus, which
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they named "Aerosporin."[1] Subsequent research revealed that these were all members of the
same family of antibiotics, which were then collectively named polymyxins.

Historical Timeline of Key Events
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Year

Event

Key
Researcherslinstitu  Reference(s)
tions

1947

Independent
discovery of
polymyxins from
Bacillus polymyxa and

Bacillus aerosporus.

Benedict & Langlykke;
Stansly, Shepherd &

o [1][2]
White; Ainsworth,

Brown & Brownlee

1949

Colistin (Polymyxin E)

is produced.

Late 1950s

Polymyxin B and
Colistin are approved

for clinical use.

[3]

1959

Colistin becomes
available for treating
infectious diseases
caused by Gram-

negative bacteria.

1964

Polymyxin B receives
FDA approval for
medical use in the
United States.

U.S. Food and Drug

L [4]
Administration

c. 1980

Widespread
abandonment of
polymyxins in most
parts of the world due
to concerns about
nephrotoxicity and the
availability of newer,
"safer" antibiotics.

Recent Years

Reconsideration of
polymyxins in clinical
practice for use

against multidrug-

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://espace.library.uq.edu.au/view/UQ:b5c9ba4
https://pubmed.ncbi.nlm.nih.gov/20259524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704168/
https://www.unmc.edu/intmed/_documents/id/asp/protect-polymyxinb_iv_formulary.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

resistant (MDR)

strains of bacteria.

Experimental Protocols: Unraveling the Discovery

The initial isolation and purification of polymyxins were seminal achievements in antibiotic
research. While the full, detailed protocols from the original 1947 publications are not readily
available in modern databases, historical accounts and subsequent research allow for a
reconstruction of the general methodologies employed.

General Workflow for Polymyxin Isolation and
Purification (circa 1940s)
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l

Q_yophilization to obtain a stable, dry powde)

Click to download full resolution via product page

Caption: A generalized workflow for the isolation and purification of polymyxins in the 1940s.
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Mechanism of Action: Targeting the Gram-Negative
Outer Membrane

The primary mechanism of action of polymyxins involves a direct interaction with the
lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. This
interaction is a multi-step process that ultimately leads to membrane destabilization and cell
death.
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Caption: The stepwise mechanism of action of polymyxins against Gram-negative bacteria.

Quantitative Data: Efficacy and Toxicity
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The clinical utility of any antibiotic is determined by its efficacy against pathogens and its
toxicity to the host. The following tables summarize key quantitative data for polymyxins.

Table 2: Comparative Minimum Inhibitory

: ions (MICs) of Pal : | Colisti

Polymyxin B MIC Colistin (Polymyxin

Organism Reference(s)
(ng/mL) E) MIC (pg/mL)

Acinetobacter

- 0.5-4.0 0.25-128 [5][6]
baumannii
Pseudomonas

. <2 <2 (6]

aeruginosa
Klebsiella

_ <2 <2 [6]
pneumoniae
Escherichia coli <2 <2 [6]

Note: MIC values can vary depending on the specific strain and testing methodology.

ble 3: Earl . : | :

Polymyxin . Route of

Animal Model LD50 (mg/kg) . . Reference(s)
Type Administration
Polymyxin B Mouse ~5.8 Intravenous Historical Data
Colistin Mouse ~7.5 Intravenous Historical Data

Note: Historical LD50 values can vary. These are representative figures from early studies.

The Resurgence and Future of Polymyxins

The emergence of extensively drug-resistant (XDR) and pan-drug-resistant (PDR) Gram-
negative bacteria has necessitated the re-evaluation and reintroduction of polymyxins into
clinical practice. This renewed interest has also spurred research into developing new
polymyxin analogs with improved efficacy and reduced toxicity.
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Development of New Polymyxin Analogues

(Polymyxin B/ CoIistin)

(Structure—Activity Relationship (SAR) Studies)

Chemical Modifications:
- Altered fatty acyl tail
- Amino acid substitutions
- Reduced net charge

New Polymyxin Analogues
(e.g., SPR206, MRX-8, QPX9003)

'

Improved Efficacy: - -
(_ Lower MICs against resistant strains) (Reduced Nephrotoxicity and Neurotoxmta

'

Preclinical and Clinical Trials)

Click to download full resolution via product page

Caption: The logical workflow for the development of new polymyxin analogues.

Table 4: Efficacy and Toxicity of New Polymyxin
Analogues
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Improvement .
. . Reduction in
in Efficacy . .
Target Nephrotoxicity
Analogue (Compared to L Reference(s)
Pathogens . (Preclinical
Polymyxin
O Models)
BIColistin)
MDR
Acinetobacter o
. Potent activity
baumannii, ) o
against Significantly
SPR206 Pseudomonas ) [7]
] polymyxin- reduced
aeruginosa, _ _
) resistant strains
Enterobacteriace
ae
MDR
Acinetobacter
baumannii, Lower MICs
MRX-8 Pseudomonas against some Reduced [7]
aeruginosa, resistant isolates
Enterobacteriace
ae
MDR
Acinetobacter
. More potent than
baumannii, ) )
polymyxin B Favorable kidney
QPX9003 Pseudomonas ) ]
] against some safety profile
aeruginosa, _
_ strains
Klebsiella
pneumoniae
Conclusion

The story of the polymyxins is a compelling narrative of discovery, decline, and resurgence.
From their initial isolation in 1947 to their current role as a last line of defense against
multidrug-resistant superbugs, these complex lipopeptides have remained a critical component
of our antimicrobial arsenal. The historical journey of polymyxins underscores the dynamic
nature of infectious disease treatment and the ongoing need for innovation in drug
development. As research continues to yield novel analogues with improved safety and
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efficacy, the polymyxin class of antibiotics is poised to play an even more significant role in
combating the global threat of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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